6-Chloro-2-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. It features a chlorine atom and an isopropyl group attached to the benzimidazole core, which significantly influences its chemical properties and biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound can be synthesized through various methods, typically involving the cyclization of suitable precursors. It is often used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are studied for their biological activities, including antimicrobial and anticancer properties .
6-Chloro-2-isopropyl-1H-benzo[d]imidazole is classified under:
The synthesis of 6-chloro-2-isopropyl-1H-benzo[d]imidazole can be achieved through several routes:
The reaction conditions typically require controlled temperatures and specific solvents to ensure high yields. For instance, reactions may be carried out in solvents like tetrahydrofuran or acetonitrile under reflux conditions, often requiring purification steps such as recrystallization or chromatography to achieve the desired purity .
6-Chloro-2-isopropyl-1H-benzo[d]imidazole has a molecular formula of and a molecular weight of approximately 200.67 g/mol. The structure consists of a fused benzene and imidazole ring system with substituents at specific positions.
6-Chloro-2-isopropyl-1H-benzo[d]imidazole participates in various chemical reactions:
The oxidation reactions typically require acidic conditions, while reduction reactions may take place in neutral or basic environments. Substitution reactions are often facilitated by bases that deprotonate nucleophiles, enhancing their reactivity towards electrophilic sites on the benzimidazole ring .
The mechanism of action for 6-chloro-2-isopropyl-1H-benzo[d]imidazole primarily relates to its interactions with biological targets. The imidazole moiety exhibits amphoteric properties, allowing it to act as both an acid and a base, which can influence enzyme activity and receptor interactions.
The compound's biological activity is thought to stem from its ability to bind to specific enzymes or receptors involved in cellular processes, potentially leading to inhibition or modulation of these targets. This characteristic is particularly valuable in drug design, where specificity and potency are crucial .
Relevant data suggests that the presence of chlorine and isopropyl groups enhances its stability and reactivity compared to other benzimidazole derivatives .
6-Chloro-2-isopropyl-1H-benzo[d]imidazole has several scientific uses:
The discovery of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole derivatives originated from systematic optimization of quinazolin-4(3H)-one scaffolds identified as Pseudomonas aeruginosa PqsR antagonists. Initial quinazolinone-based inhibitors (e.g., Compound 1) exhibited moderate activity (IC₅₀ = 3.2 μM) but left hydrophobic subpockets (Leu207, Ile236, Ile263) unoccupied in the PqsR ligand-binding domain. Molecular modeling revealed that replacing quinazolinone with a [6,5]-fused heterocycle—specifically 1-methyl-1H-benzo[d]imidazol-2-amine (6a)—enhanced hydrophobic contacts, improving potency 15-fold (IC₅₀ = 0.21 μM). Crucially, chloro-substitution at the 6-position of the benzimidazole ring emerged as a key modification, optimizing steric fit and lipophilic interactions within the PqsR binding site [1].
Table 1: SAR of Benzo[d]imidazole Replacements in PqsR Inhibitors
Compound | Heterocycle | R₁ | IC₅₀ (PAO1-L) | Activity vs. Quinazolinone |
---|---|---|---|---|
1 | Quinazolin-4(3H)-one | - | 3.2 µM | Baseline |
6a | 1H-Benzo[d]imidazol-2-amine | CH₃ | 0.21 µM | 15-fold improvement |
7 | Benzo[d]oxazol-2-amine | - | >10 µM | Inactive |
8 | Benzo[d]thiazol-2-amine | - | >10 µM | Inactive |
A pivotal synthetic route to 6-Chloro-2-isopropyl-1H-benzo[d]imidazole derivatives leverages microwave-assisted epoxide ring-opening. This method enables rapid coupling of the key intermediate 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile (9) with heterocyclic nucleophiles. For example, reacting epoxide 9 with 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol (10) under microwave irradiation (180°C, ethanol solvent) yields Compound 11 in a single step. This technique accelerates reaction kinetics 5–10× compared to conventional heating, suppresses side products, and achieves near-quantitative conversions for gram-scale synthesis. The regioselectivity favors attack at the less hindered epoxide carbon, ensuring consistent orientation of the 2-hydroxypropoxy linker critical for PqsR binding [1] [9].
Functionalization of the benzo[d]imidazole core requires precise control over N-alkylation and halogenation:
Table 2: Halogenation Outcomes on Benzo[d]imidazole Scaffolds
Substrate | Halogenating Agent | Conditions | Primary Product | Yield |
---|---|---|---|---|
2-Isopropyl-1H-benzo[d]imidazole | NCS | AcOH, 25°C, 2h | 6-Chloro-2-isopropyl-1H-benzo[d]imidazole | 85% |
1H-Benzo[d]imidazole | Cl₂ | NaOAc/AcOH, 0°C | 5,6-Dichloro-1H-benzo[d]imidazole | 73% |
A scalable solid-phase route was developed to overcome limitations in solution-phase cyclization. This strategy employs polymer-bound isothiocyanate intermediates (15a, 15n, 15o, 15v) synthesized from epoxides (e.g., 9, 13n) via azide installation, Staudinger reduction, and thiophosgene treatment. These resins react with diversely substituted benzene-1,2-diamines (17a–m, q–u) under N,N′-diisopropylcarbodiimide (DIC) mediation to form thiourea adducts, which cyclize to 1,2-disubstituted benzimidazoles upon heating. After deprotection (TBDMS removal with TBAF), 6-Chloro-2-isopropyl derivatives are cleaved from the resin with high purity (>90%), minimizing chromatographic purification. This method enables parallel synthesis of 50+ analogues for SAR studies [1].
Despite methodological advances, key scalability hurdles persist:
Table 3: Scalability Parameters for Key Synthetic Steps
Synthetic Step | Optimal Scale | Yield (Small-Scale) | Yield (Pilot-Scale) | Major Challenge |
---|---|---|---|---|
Epoxide ring-opening (MW) | ≤500 g | 92% | 75% | Heterogeneous heating in large batches |
Isothiocyanate cyclization (Solid-phase) | ≤100 g | 85% | 88% | Resin swelling in aprotic solvents |
N-Alkylation (Mitsunobu) | ≤200 g | 78% | 52% | Triphenylphosphine oxide removal |
Electrophilic chlorination | ≤2 kg | 90% | 83% | HCl corrosion/pH control |
Catalog of Benzo[d]imidazole Derivatives
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: